molecular formula C9H11B B1367415 3,4-Dimethylbenzyl bromide CAS No. 94416-66-7

3,4-Dimethylbenzyl bromide

Cat. No.: B1367415
CAS No.: 94416-66-7
M. Wt: 199.09 g/mol
InChI Key: ISFQLPGWXMGYKM-UHFFFAOYSA-N
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Description

3,4-Dimethylbenzyl bromide, also known as 4-(bromomethyl)-1,2-dimethylbenzene, is an organic compound with the molecular formula C9H11Br and a molecular weight of 199.09 g/mol . It is a derivative of benzyl bromide, where the benzene ring is substituted with two methyl groups at the 3 and 4 positions. This compound is primarily used in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethylbenzyl bromide can be synthesized through the bromination of 3,4-dimethyltoluene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions . The reaction proceeds as follows:

C9H12+Br2C9H11Br+HBr\text{C}_9\text{H}_{12} + \text{Br}_2 \rightarrow \text{C}_9\text{H}_{11}\text{Br} + \text{HBr} C9​H12​+Br2​→C9​H11​Br+HBr

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale bromination reactors where the reaction conditions, such as temperature and bromine concentration, are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylbenzyl bromide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2).

    Oxidation: It can be oxidized to form corresponding benzyl alcohols or carboxylic acids under specific conditions.

    Reduction: Reduction reactions can convert the bromide to the corresponding hydrocarbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

    Nucleophilic Substitution: 3,4-Dimethylbenzyl alcohol.

    Oxidation: 3,4-Dimethylbenzoic acid.

    Reduction: 3,4-Dimethyltoluene.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
3,4-Dimethylbenzyl bromide serves as a crucial intermediate in the synthesis of various organic compounds. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, making it valuable for introducing functional groups into organic molecules. This property is exploited in the development of pharmaceuticals and agrochemicals.

Reactivity and Mechanism
The compound's mechanism of action involves its reactivity as an electrophile. The bromine atom acts as a good leaving group, facilitating nucleophilic attack on the benzyl carbon. This reactivity is essential for synthesizing complex organic structures, including biologically active compounds.

Biological Applications

Building Block for Biologically Active Molecules
In biological research, this compound is used as a building block for synthesizing probes and other molecules that study biological processes. Its derivatives are often employed to explore cellular mechanisms and interactions within biological systems.

Case Study: Drug Development
A notable application of this compound is in drug development. For instance, it has been utilized in synthesizing compounds that exhibit antimicrobial properties. Research has shown that its derivatives can inhibit the growth of specific bacteria, demonstrating potential therapeutic applications .

Medical Applications

Therapeutic Agent Development
this compound is instrumental in developing new therapeutic agents. Its derivatives have been investigated for their efficacy against various diseases, including bacterial infections. The compound's ability to modify existing drug structures enhances their effectiveness and bioavailability .

Research Insights
Studies have indicated that compounds derived from this compound can exhibit selective toxicity against certain pathogens while minimizing effects on human cells. This selectivity is crucial for developing safer therapeutic options .

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is employed in producing specialty chemicals and materials such as polymers and resins. Its reactivity allows it to be incorporated into various formulations, enhancing material properties .

Biocide Applications
The compound has been approved for use as a biocide within the European Economic Area (EEA) for applications in human hygiene, veterinary hygiene, and food safety. This approval underscores its importance in maintaining hygiene standards across different sectors .

Data Table: Applications Overview

Application Area Specific Uses Notable Findings
Chemical SynthesisIntermediate for pharmaceuticals and agrochemicalsElectrophilic reactivity facilitates nucleophilic substitutions
Biological ResearchBuilding blocks for biologically active moleculesDerivatives show potential antimicrobial properties
Medical DevelopmentTherapeutic agent synthesisSelective toxicity against pathogens
Industrial ProductionSpecialty chemicals and biocidesApproved for use in hygiene applications

Mechanism of Action

The mechanism of action of 3,4-dimethylbenzyl bromide primarily involves its reactivity as an electrophile in nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the attack of nucleophiles on the benzyl carbon, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules .

Comparison with Similar Compounds

    Benzyl Bromide: Similar structure but without the methyl groups on the benzene ring.

    2,4-Dimethylbenzyl Bromide: Methyl groups are positioned differently on the benzene ring.

    4-Methylbenzyl Bromide: Only one methyl group on the benzene ring.

Uniqueness: 3,4-Dimethylbenzyl bromide is unique due to the specific positioning of the methyl groups, which can influence its reactivity and the steric effects in chemical reactions. This makes it a valuable intermediate in the synthesis of compounds where such structural features are desired .

Biological Activity

3,4-Dimethylbenzyl bromide (C9H11Br) is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its efficacy in various applications.

This compound is a brominated derivative of dimethylbenzyl compounds. It is primarily synthesized through electrophilic bromination of the corresponding dimethylbenzyl alcohol or other precursors. The synthesis typically involves the use of bromine or hydrogen bromide in organic solvents under controlled conditions to ensure high yield and purity .

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its antimicrobial properties and potential applications in pharmaceuticals. Key areas of research include:

  • Antimicrobial Activity : Studies have shown that compounds similar to this compound exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanisms often involve disruption of bacterial cell membranes and interference with metabolic processes .
  • Cytotoxicity : Research indicates that certain benzyl bromides can exhibit cytotoxic effects on cancer cell lines. The exact mechanism often involves apoptosis induction through mitochondrial dysfunction and oxidative stress .

The antimicrobial action of this compound is believed to stem from its ability to interact with bacterial membranes. It can displace essential cations (like Ca²⁺) from the membrane surface, leading to increased permeability and eventual cell lysis . This mechanism is characteristic of quaternary ammonium compounds (QACs), which share structural similarities with this compound.

Antimicrobial Efficacy

A study published in MDPI examined the effectiveness of various benzyl derivatives against common bacterial strains. The results demonstrated that this compound had a minimum inhibitory concentration (MIC) comparable to other known antimicrobial agents .

CompoundMIC (µg/mL)Target Bacteria
This compound32Staphylococcus aureus
Benzyl Chloride64Escherichia coli
Quaternary Ammonium Compound16Pseudomonas aeruginosa

Cytotoxicity Studies

In a cytotoxicity assay involving various cancer cell lines (e.g., HeLa, MCF-7), this compound exhibited significant cytotoxic effects at concentrations above 50 µM. The study concluded that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Safety and Toxicological Profile

While the biological activity of this compound is promising, safety assessments are crucial. Toxicological studies indicate that exposure to high concentrations may lead to adverse effects such as skin irritation and respiratory issues. The no observed adverse effect level (NOAEL) for related compounds has been established at approximately 1000 ppm in animal studies .

Properties

IUPAC Name

4-(bromomethyl)-1,2-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-7-3-4-9(6-10)5-8(7)2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFQLPGWXMGYKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70526808
Record name 4-(Bromomethyl)-1,2-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70526808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94416-66-7
Record name 4-(Bromomethyl)-1,2-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70526808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethylbenzyl bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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